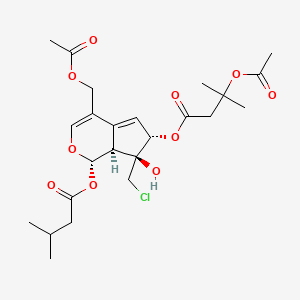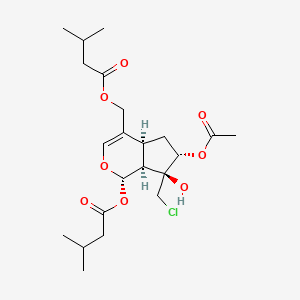
FBBBE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FBBBE is a derivatized fluorescein compound that is used to detect the production hydrogen peroxide (H2O2) by cells. Intracellular H2O2, but not extracellular H2O2, initiates the conversion of this compound to fluorescein, resulting in an increase in intracellular fluorescence (excitation/emission maxima: 480/512 nm).
科学的研究の応用
1. Oligotrophic Water Requirements in Aquaculture
Fine media fluidized bed biofilters (FBB) are critical for achieving high water quality in aquaculture. They provide a large surface area per unit volume, facilitating effective pollutant removal even at very low concentrations. FBBs are especially efficient in removing ammonia and biochemical oxygen demand, making them ideal for applications in commercial aquaculture settings (Weaver, 2006).
2. Biotechnological Research with Aspergillus nidulans
In biotechnological and clinical research, the filamentous fungus Aspergillus nidulans serves as a model organism. The transcription factor FlbB in this organism is crucial for regulating reproduction, stress responses, and cell death. Insights from bioinformatics studies of FlbB are used to design laboratory experiments, offering a better understanding of fungal development and potential applications in biotechnology (Cortese et al., 2011).
3. Fructose Production from Inulinase in Bioreactors
Inulinase immobilized on Sepabeads has been tested in fluidized bed bioreactors (FBBRs) for industrial-scale fructose production. These bioreactors are efficient and scalable, highlighting their potential in large-scale fructose production from biocatalysts (Ricca et al., 2010).
4. Bioconversion of Sweet Potatoes in Biofuel Production
Using a Fluidized Bed Bio-Reactor (FBBR), sweet potatoes are converted into valuable chemicals and fuels. This process leverages the high starch content and β-amylase activity of sweet potatoes, demonstrating the potential of FBBRs in bioconversion and renewable energy production (Ntoampe et al., 2010).
5. Advancements in Extrusion-Based Bioprinting
Extrusion-based bioprinting (EBB) is an emerging technology with applications in tissue engineering, regenerative medicine, and pharmaceutical research. Despite challenges, it shows great potential in creating biomimetic structures and transitioning from lab to clinical settings (Ozbolat & Hospodiuk, 2016).
6. Safety Assessment in Oil and Gas Pipelines
The fuzzy Bayesian belief network (FBBN) model aids in safety assessment for oil and gas pipeline failures. It represents a flexible and adaptable approach to evaluate and prevent accidents, highlighting its utility in infrastructure safety and resource allocation (Kabir et al., 2016).
7. Recycling Techniques Using Waste Tires
Fixed bed biofilm carriers (FBBC) made from reclaimed waste tires (RWTs) demonstrate potential in wastewater treatment. This recycling technique underscores the utility of RWTs in supporting biological activity for various applications, showing promise in environmental sustainability (Derakhshan et al., 2017).
8. Flux Balance Analysis in Biological Systems
Flux balance analysis (FBA) is a systems-level approach for simulating cellular metabolism. Its application spans from metabolic engineering to drug target identification, providing insights into metabolic network dynamics without requiring detailed kinetic data (Raman & Chandra, 2009).
9. Development of Fungal-Bacterial Biofilms
Fungal-bacterial biofilms (FBB) offer enhanced metabolic activities compared to monocultures. Their application in agriculture, environmental settings, and enzyme technology showcases the potential of FBB in various biotechnological applications (Seneviratne et al., 2008).
10. Biotechnology in the Knowledge-Based Bio-Economy
Biotechnology is a significant contributor to the Knowledge-Based Bio-Economy (KBBE), transforming life science knowledge into sustainable and competitive products. It encompasses diverse sectors, demonstrating the broad impact of biotechnology on economic growth, energy supply, and societal activities (Aguilar et al., 2009).
特性
分子式 |
C46H46B2O9 |
|---|---|
分子量 |
764.5 |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 |
InChIキー |
UKXLQKOGCSYSOD-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)O1)(C)OB1C(C=C2)=CC=C2COC(C=C3)=CC4=C3C5(OC(C6=C5C=CC=C6)=O)C(C=C7)=C(C=C7OCC8=CC=C(B9OC(C)(C)C(C)(C)O9)C=C8)O4 |
同義語 |
Fluorescein bis (benzyl boronic ester) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




